This compound can be classified as an organosilicon compound due to the presence of silicon in its structure. It also falls under the category of alkynes because of the ethynyl linkage, and it contains ether functionalities due to the tetrahydro-2H-pyran-2-yl group.
The synthesis of Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane typically involves multiple synthetic steps. A general synthetic route may include:
These steps require careful control of reaction conditions, including temperature, solvent, and catalyst choice, to ensure high yields and selectivity .
The molecular formula for Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane is . The structure comprises:
The InChI key for this compound is PMTUMDNRSCUUES-UHFFFAOYSA-N, and its canonical SMILES representation is C[Si](C)(C)C#CC1=CC=CC=C1OC2CCCCO2
.
The reactivity of Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane is influenced by its functional groups:
The mechanism of action for this compound primarily revolves around its ability to act as a nucleophile due to the electron-rich nature of the ethynyl and phenolic functionalities. In reactions involving electrophiles, the ethynyl group can donate electrons, facilitating bond formation with electrophiles. Additionally, the presence of the tetrahydro-pyran unit may stabilize transition states during chemical transformations due to steric effects .
The physical properties of Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane include:
Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane has several potential applications:
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3